(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride
Description
(3,4-Dihydro-2H-pyran-6-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride salt characterized by a partially unsaturated six-membered oxygen-containing ring (3,4-dihydro-2H-pyran) attached to a methanamine group. According to Enamine Ltd's catalog, the compound is listed with the identifier EN300-1666276, though discrepancies in molecular formula reporting exist. For instance, one entry cites a molecular formula of C₁₂H₁₆N₄OS₂ (Mol. weight: 357.29), which likely corresponds to a different compound (e.g., 6-ethylthieno[2,3-d]pyrimidin-4-amine) listed in the same source. The correct formula for the hydrochloride salt is presumed to be C₆H₁₂ClNO, derived from the base amine (C₆H₁₁NO) with HCl addition. This compound is utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h3H,1-2,4-5,7H2;1H |
InChI Key |
IWHAANHGOLOLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride typically involves the reaction of 3,4-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dihydro-2H-pyran+methanamine+HCl→(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Heterocyclic Amines
- (4-Chloro-6-phenylpyrimidin-2-yl)methanamine HCl (): This pyrimidine-derived compound shares the methanamine hydrochloride motif but incorporates a nitrogen-rich aromatic ring. In contrast, the dihydropyran ring in the main compound offers conformational flexibility and moderate polarity due to the oxygen atom, which may influence solubility and metabolic stability.
Aliphatic Amines
- N-Methyl methanamine HCl (): A simple dimethylamine hydrochloride, this compound lacks a heterocycle, resulting in lower molecular weight and higher water solubility.
Functionalized Aliphatic Amines
- 3-(Trifluoromethoxy)propan-1-amine HCl (): The trifluoromethoxy group introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation. This contrasts with the dihydropyran ring's ether oxygen, which may participate in hydrogen bonding, affecting receptor binding in bioactive molecules.
Biological Activity
(3,4-Dihydro-2H-pyran-6-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C6H12ClNO
- Molecular Weight: 149.6 g/mol
- CAS Number: 2174007-95-3
Synthesis:
The compound is synthesized through the reaction of 3,4-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. This process requires careful control of temperature and pH to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
The compound has also been investigated for antiviral properties. Preliminary findings suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated. This property positions the compound as a candidate for further research in antiviral drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and signaling pathways, which can lead to altered cellular responses. The exact targets are still under investigation but may include key enzymes involved in metabolic pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |
Case Study 2: Antiviral Activity
In vitro studies demonstrated that the compound could reduce viral load in cell cultures infected with specific viruses. The mechanism appears to involve interference with viral entry or replication processes, warranting further exploration into its potential as an antiviral agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
